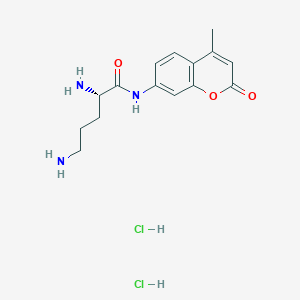

L-Ornithine 7-amido-4-methylcoumarin dihydrochloride

Vue d'ensemble

Description

L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is a synthetic compound widely used in biochemical research. It is particularly valuable in the study of protease activity due to its fluorescent properties. The compound is a derivative of L-ornithine, an amino acid, and 4-methylcoumarin, a fluorescent molecule. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine 7-amido-4-methylcoumarin dihydrochloride typically involves the following steps:

Coupling Reaction: L-ornithine is first protected at its amino group to prevent unwanted side reactions. This is usually done using a protecting group like Boc (tert-butyloxycarbonyl).

Activation of 4-Methylcoumarin: 4-methylcoumarin is activated by converting it into an acyl chloride using reagents like thionyl chloride.

Coupling: The activated 4-methylcoumarin is then coupled with the protected L-ornithine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Deprotection: The protecting group on L-ornithine is removed under acidic conditions to yield the free amine.

Formation of Dihydrochloride Salt: The final product is converted into its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large-scale batch reactors are used for the coupling and deprotection steps.

Purification: The product is purified using techniques such as crystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

L-Ornithine 7-amido-4-methylcoumarin dihydrochloride can undergo several types of chemical reactions:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-ornithine and 4-methylcoumarin.

Oxidation: The coumarin moiety can be oxidized to form various oxidized derivatives.

Substitution: The amino group of L-ornithine can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Hydrolysis: Yields L-ornithine and 4-methylcoumarin.

Oxidation: Produces oxidized coumarin derivatives.

Substitution: Results in substituted ornithine derivatives.

Applications De Recherche Scientifique

L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is used in various scientific research fields:

Chemistry: As a fluorescent probe to study enzyme kinetics and reaction mechanisms.

Biology: To investigate protease activity in biological samples.

Medicine: In drug discovery and development, particularly for screening protease inhibitors.

Industry: Used in the development of diagnostic assays and biochemical tests.

Mécanisme D'action

The compound exerts its effects primarily through its interaction with proteases. When L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is cleaved by a protease, the 4-methylcoumarin moiety is released, which fluoresces under UV light. This fluorescence can be measured to quantify protease activity. The molecular targets are typically serine proteases, cysteine proteases, and metalloproteases.

Comparaison Avec Des Composés Similaires

Similar Compounds

- L-Leucine 7-amido-4-methylcoumarin dihydrochloride

- L-Alanine 7-amido-4-methylcoumarin dihydrochloride

- L-Phenylalanine 7-amido-4-methylcoumarin dihydrochloride

Uniqueness

L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is unique due to its specific amino acid component, L-ornithine, which is involved in the urea cycle. This makes it particularly useful for studying enzymes that interact with ornithine, such as ornithine decarboxylase. Its fluorescent properties also make it a valuable tool in various biochemical assays.

Activité Biologique

L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is a fluorogenic substrate widely utilized in biochemical assays, particularly for studying enzyme activities. Its biological activity is primarily associated with its ability to release a fluorescent product upon enzymatic cleavage, making it valuable in various research and clinical applications.

- Molecular Formula : C₁₆H₂₁N₅O₃·2HCl

- Molecular Weight : 404.30 g/mol

- CAS Number : 113712-08-6

The compound functions as a substrate for specific enzymes, particularly aminopeptidases. Upon hydrolysis by these enzymes, L-Ornithine 7-amido-4-methylcoumarin releases 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property allows for quantitative measurements of enzyme activity.

Applications in Research

This compound has multiple applications across various fields:

- Biochemistry : Used to study enzyme kinetics and mechanisms.

- Clinical Diagnostics : Assists in monitoring enzyme levels in clinical samples, aiding in disease diagnosis.

- Quality Control : Employed in the quality control of enzyme preparations and development of new enzyme inhibitors.

Enzymatic Activity Measurement

Research has demonstrated the efficacy of L-Ornithine 7-amido-4-methylcoumarin as a substrate for measuring aminopeptidase activity. For example:

- A study highlighted its use in quantifying the activity of aminopeptidases in various biological samples, showing significant fluorescence changes correlating with enzyme concentration .

Comparative Studies

A comparative analysis was conducted with other similar compounds, such as L-Leucine 7-amido-4-methylcoumarin and L-Phenylalanine 7-amido-4-methylcoumarin. The unique recognition by ornithine aminopeptidases makes L-Ornithine 7-amido-4-methylcoumarin particularly valuable for specific enzymatic studies .

Data Table: Comparison of Fluorogenic Substrates

| Compound Name | Enzyme Target | Fluorescent Product Released | Application Area |

|---|---|---|---|

| L-Ornithine 7-amido-4-methylcoumarin | Aminopeptidases | 7-amido-4-methylcoumarin | Biochemical assays |

| L-Leucine 7-amido-4-methylcoumarin | Leucine aminopeptidase | 7-amido-4-methylcoumarin | Enzyme kinetics |

| L-Phenylalanine 7-amido-4-methylcoumarin | Phenylalanine aminopeptidase | 7-amido-4-methylcoumarin | Clinical diagnostics |

Research Findings

Recent studies have expanded on the potential therapeutic applications of L-Ornithine derivatives. For instance, research indicates that modifying the structure can enhance specificity and sensitivity towards particular enzymes, which could lead to improved diagnostic tools in clinical settings .

Propriétés

IUPAC Name |

(2S)-2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3.2ClH/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16;;/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20);2*1H/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRTYLCHCNDIJR-LTCKWSDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647391 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201854-09-3 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.